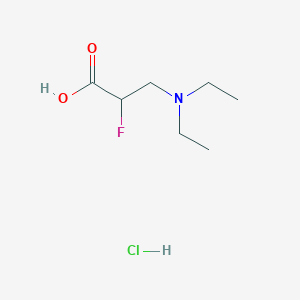

3-(Diethylamino)-2-fluoropropanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(diethylamino)-2-fluoropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO2.ClH/c1-3-9(4-2)5-6(8)7(10)11;/h6H,3-5H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQJAQNWOLZBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-2-fluoropropanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethylamine and 2-fluoropropanoic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

Formation of the Intermediate: The diethylamine reacts with 2-fluoropropanoic acid to form an intermediate compound.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 3-(Diethylamino)-2-fluoropropanoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-2-fluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Diethylamino)-2-fluoropropanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-2-fluoropropanoic acid hydrochloride involves its interaction with specific molecular targets. The diethylamino group and the fluorine atom play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(Diethylamino)-2-fluoropropanoic acid hydrochloride

- CAS Registry Number : 1384428-87-8

- Molecular Formula: C₇H₁₃ClFNO₂ (calculated)

- Molecular Weight : ~197.5 g/mol (calculated)

- Structure: Features a propanoic acid backbone with a fluorine atom at position 2 and a diethylamino group (-N(CH₂CH₃)₂) at position 3, forming a hydrochloride salt.

Applications: Primarily used as a building block in organic synthesis and pharmaceutical research.

Comparison with Structurally Similar Compounds

3-(Dibenzylamino)-2-fluoropropanoic Acid Hydrochloride

- CAS : 1909347-97-2

- Formula: C₁₇H₁₉ClFNO₂

- Molecular Weight : 323.79 g/mol

- Key Differences: Substituent: Dibenzylamino (-N(CH₂C₆H₅)₂) instead of diethylamino. Impact: Higher molecular weight (323.79 vs. ~197.5) and increased lipophilicity due to aromatic benzyl groups. Price: 50 mg costs €513 (CymitQuimica) , reflecting synthetic complexity.

3-(3-Aminophenyl)-2-fluoropropanoic Acid Hydrochloride

Methyl (2S)-3-Amino-2-fluoropropanoate Hydrochloride

- CAS: Not explicitly listed .

- Formula: C₅H₁₀ClFNO₂ (ester form).

- Key Differences :

- Functional Group : Methyl ester vs. carboxylic acid.

- Impact : Ester derivatives are typically more hydrolytically stable but require enzymatic cleavage for bioactivation.

3-Fluoro Deschloroketamine Hydrochloride

- CAS : 2657761-24-3

- Formula: C₁₃H₁₆FNO·HCl

- Molecular Weight : 257.7 g/mol

- Key Differences: Core Structure: Cyclohexanone ring vs. propanoic acid. Applications: Used in forensic and CNS research due to structural similarity to ketamine .

Physicochemical and Commercial Comparison

Table 1: Comparative Data of Selected Compounds

Structural and Functional Insights

- Fluorine Substitution : Fluorine at position 2 enhances metabolic stability and electronegativity, influencing binding affinity in drug-receptor interactions.

- Amino Group Variations: Diethylamino: Increases lipophilicity and steric bulk compared to primary amines (e.g., 3-aminophenyl derivatives).

- Salt Form : Hydrochloride salts improve crystallinity and stability, critical for storage and handling .

Research and Industrial Relevance

- Drug Synthesis: Fluorinated amino acid derivatives are pivotal in designing protease inhibitors and kinase modulators.

- Supplier Landscape: Limited commercial availability of the target compound (e.g., AK Scientific vs. CymitQuimica for dibenzylamino analog ).

- Safety Data : GHS information is sparse for the target compound, but similar hydrochlorides often require precautions against irritation (e.g., ).

Biological Activity

3-(Diethylamino)-2-fluoropropanoic acid hydrochloride is an organic compound notable for its unique chemical structure, which includes a diethylamino group and a fluorinated propanoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₇H₁₄ClFNO₂

- Molecular Weight : 195.64 g/mol

- CAS Number : 1384428-87-8

Synthesis

The synthesis of this compound typically involves the reaction of diethylamine with 2-fluoropropanoic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process can be optimized using various solvents and catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The diethylamino group enhances its binding affinity, while the fluorine atom contributes to its stability and lipophilicity, which are crucial for bioactivity.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities, including:

Case Studies and Research Findings

Several studies have explored the biological effects of similar fluorinated compounds, providing insights into the potential applications of this compound:

- Inhibition of Neutrophil Chemotaxis : A study highlighted that fluorinated derivatives can effectively inhibit neutrophil migration induced by chemokines such as CXCL8 and GRO-α, suggesting that this compound may have similar effects .

- Pharmacokinetic Profiles : Research has shown that fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased half-life and volume of distribution compared to their non-fluorinated counterparts. This suggests that the presence of fluorine in this compound may enhance its therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-(Diethylamino)-2-chloropropanoic acid hydrochloride | Moderate anti-inflammatory properties | Chlorine atom may reduce lipophilicity |

| 3-(Diethylamino)-2-bromopropanoic acid hydrochloride | Potential anticancer activity | Bromine may alter reactivity compared to fluorine |

| 3-(Diethylamino)-2-iodopropanoic acid hydrochloride | Limited data on biological activity | Iodine’s larger size may affect binding interactions |

Future Directions in Research

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Detailed Mechanistic Studies : Investigating the specific molecular pathways affected by this compound.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Development of Derivatives : Synthesizing analogs with modified functional groups to enhance potency or selectivity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(diethylamino)-2-fluoropropanoic acid hydrochloride to improve yield and purity?

- Methodological Answer :

- Step 1 : Start with a protected amino acid backbone (e.g., L-alanine or serine derivatives) to avoid side reactions. Use Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups for amine protection .

- Step 2 : Introduce the diethylamino group via nucleophilic substitution or reductive amination. For fluorination, employ fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Step 3 : Deprotect the amino group using trifluoroacetic acid (TFA) or HCl in dioxane, followed by precipitation in cold diethyl ether .

- Step 4 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients). Monitor purity using HPLC (≥98% by area normalization) and elemental analysis .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the diethylamino group (δ ~2.5–3.5 ppm for N–CH₂) and fluorine coupling patterns (²J₃₄ splitting in ¹³C NMR) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 222.1) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., fluorine configuration) by growing single crystals in ethanol/acetone .

- Chloride Content : Validate hydrochloride formation via argentometric titration or ion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?

- Methodological Answer :

- Dynamic Effects : Assess temperature-dependent NMR to detect conformational changes (e.g., rotamers in the diethylamino group) .

- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to clarify fluorine’s electronic environment via ¹⁹F NMR .

- Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR chemical shifts and compare with experimental data (software: Gaussian, ORCA) .

- Crystallographic Validation : Cross-check NMR assignments with X-ray diffraction data to confirm spatial arrangements .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C/37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Use Arrhenius plots to predict shelf life .

- Thermal Stability : Perform TGA (Thermogravimetric Analysis) to determine decomposition temperatures (e.g., >150°C indicates suitability for lyophilization) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products using LC-MS .

Q. How can researchers investigate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Target Selection : Prioritize enzymes with fluorinated substrate analogs (e.g., amino acid decarboxylases, kinases) .

- Assay Design : Use fluorometric assays (e.g., CM-H₂DCFDA for ROS detection) or SPR (Surface Plasmon Resonance) to measure binding affinity (KD) .

- Cytotoxicity Screening : Test against HEK-293 or HepG2 cells via MTT assay (IC₅₀ > 100 µM suggests low toxicity) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.